4-t-Butylcyclohexanone-2,2,6,6-d4
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Overview
Description
4-t-Butylcyclohexanone-2,2,6,6-d4 is an isotopic analogue of 4-t-Butylcyclohexanone . It is a useful synthetic intermediate in the study of reductive amination of ketones with STAB (Sodium Triacetoxyborohydride) and preparation of aromatic, unsaturated, sterically hindered ketones .
Synthesis Analysis
The synthesis of this compound involves reduction reactions . Two of the simplest metal hydrides used to reduce ketones are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH), both of which are reducing agents or reductants . The choice of reagent is determined by the particular reaction (and substrate) at hand .Molecular Structure Analysis
The molecular formula of this compound is C₁₀H₁₄D₄O. Its molecular weight is 158.27.Chemical Reactions Analysis
The chemical reactions involving this compound are typically reduction reactions . These reactions involve a change in the electron density at carbon . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and solubility . More detailed properties like melting point, boiling point, and density can be found in specialized databases .Mechanism of Action
Safety and Hazards
4-t-Butylcyclohexanone-2,2,6,6-d4 is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .
Future Directions
As a useful synthetic intermediate, 4-t-Butylcyclohexanone-2,2,6,6-d4 has potential applications in the study of reductive amination of ketones with STAB and preparation of aromatic, unsaturated, sterically hindered ketones . Its future directions could involve further exploration of these applications and the development of new synthetic methods and applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-t-Butylcyclohexanone-2,2,6,6-d4 involves the introduction of deuterium at the 2,2,6,6 positions of the cyclohexanone ring using deuterated reagents.", "Starting Materials": [ "Cyclohexanone", "t-Butyl chloride", "Deuterium oxide", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-t-Butylcyclohexanone - Cyclohexanone is reacted with t-Butyl chloride in the presence of sodium hydroxide to form 4-t-Butylcyclohexanone.", "Step 2: Reduction of 4-t-Butylcyclohexanone - 4-t-Butylcyclohexanone is reduced using sodium borohydride in ethanol to form 4-t-Butylcyclohexanol.", "Step 3: Deuterium exchange - 4-t-Butylcyclohexanol is reacted with deuterium oxide in the presence of hydrochloric acid to introduce deuterium at the 2,2,6,6 positions of the cyclohexanone ring, forming 4-t-Butylcyclohexanone-2,2,6,6-d4." ] } | |
CAS No. |
15649-46-4 |
Molecular Formula |
C₁₀H₁₄D₄O |
Molecular Weight |
158.27 |
Synonyms |
4-(1,1-Dimethylethyl)(cyclohexanone-d4); C 64-d4; NSC 73717-d4; p-tert-Butyl(cyclohexanone-d4); γ-tert-Butyl(cyclohexanone-d4); |
Origin of Product |
United States |
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